molecular formula C8H13Cl B13195371 (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane

(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane

Cat. No.: B13195371
M. Wt: 144.64 g/mol
InChI Key: GPNATBZODABUES-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is an organic compound with the molecular formula C8H13Cl. It is characterized by a cyclopropane ring attached to a chlorinated methylbutenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated alkenes under specific conditions. One common method includes the use of a cyclopropanation reaction where a chlorinated alkene is reacted with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane
  • (1-Iodo-2-methylbut-3-en-2-yl)cyclopropane
  • (1-Fluoro-2-methylbut-3-en-2-yl)cyclopropane

Uniqueness

(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, and fluorinated analogs. The chlorine atom influences the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

(1-chloro-2-methylbut-3-en-2-yl)cyclopropane

InChI

InChI=1S/C8H13Cl/c1-3-8(2,6-9)7-4-5-7/h3,7H,1,4-6H2,2H3

InChI Key

GPNATBZODABUES-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C=C)C1CC1

Origin of Product

United States

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